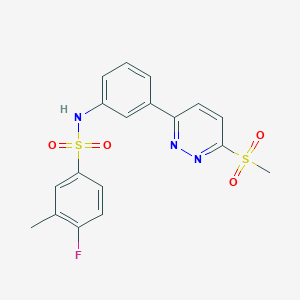
4-fluoro-3-methyl-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-fluoro-3-methyl-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide" is a sulfonamide derivative, which is a class of compounds known for their diverse range of biological activities. Sulfonamides are often explored for their potential as enzyme inhibitors, anticancer agents, and anti-inflammatory drugs. The presence of a fluorine atom in such compounds has been shown to enhance selectivity and potency in various biological targets .
Synthesis Analysis
The synthesis of sulfonamide derivatives typically involves the formation of an amide bond between a sulfonamide group and an aromatic or heteroaromatic ring. In the context of the provided papers, similar compounds have been synthesized starting from substituted benzaldehydes or benzoyl compounds, followed by reactions with hydrazinobenzenesulfonamide or other amines . The introduction of substituents such as fluorine is a common strategy to modulate the biological activity of these molecules .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is crucial in determining their biological activity. The introduction of fluorine atoms can significantly affect the molecular conformation and the electronic distribution within the molecule. Crystal structure analysis of closely related compounds, such as N-(4-fluorobenzoyl)benzenesulfonamides, has revealed that intermolecular interactions, particularly hydrogen bonds, play a significant role in the stabilization of the crystal structure . These interactions are often analyzed using techniques like Hirshfeld surface analysis to understand the relationship between structure and function .
Chemical Reactions Analysis
Sulfonamide derivatives can undergo various chemical reactions, including N-demethylation, which can be catalyzed by copper in the presence of an oxidant like N-fluorobenzenesulfonimide . This type of reaction is important for modifying the structure of sulfonamide compounds to enhance their biological activity or to study their metabolism.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as their photophysical properties, are influenced by the nature of the substituents attached to the aromatic ring. Studies have shown that different substituents can lead to variations in fluorescence properties, which can be characterized using UV-Vis absorption and fluorescence spectroscopy . These properties are not only important for understanding the behavior of these compounds under physiological conditions but also for their potential applications in imaging and diagnostics .
作用機序
Target of Action
It is known that the compound is a fluorinated derivative that belongs to the aniline class . Aniline derivatives are often used in the synthesis of a wide variety of compounds, including pharmaceuticals, and can interact with a variety of biological targets.
Mode of Action
It is known that the compound is a boron reagent used in suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura coupling reaction, which is a key step in many synthetic pathways . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst
Result of Action
It is known that the compound has been studied for potential use in pharmaceutical therapy for the treatment of pain .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-fluoro-3-methyl-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O4S2/c1-12-10-15(6-7-16(12)19)28(25,26)22-14-5-3-4-13(11-14)17-8-9-18(21-20-17)27(2,23)24/h3-11,22H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTZFJMQDGWABQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)S(=O)(=O)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

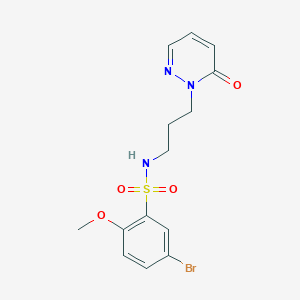
![2-Chloro-6-fluoro-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzamide](/img/structure/B3020553.png)
![(2-Chlorophenyl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B3020554.png)
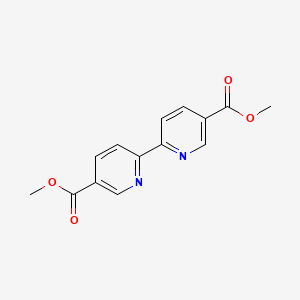
![ethyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3020557.png)
![4-isopropoxy-N-[2-(4-methylphenyl)-5-oxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B3020560.png)
![2-(naphthalen-1-yl)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B3020561.png)
![ethyl 4-(2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzoate](/img/structure/B3020562.png)
![2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B3020563.png)
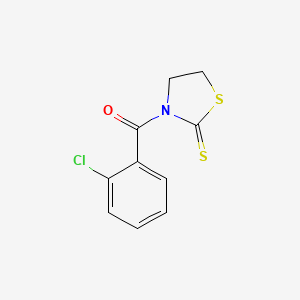
![2-chloro-N-[2-methyl-2-(morpholin-4-yl)propyl]pyridine-4-sulfonamide](/img/structure/B3020565.png)
![(4S)-4-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-Amino-3-carboxypropanoyl]amino]-6-[[(2R,3R)-3-methyl-3,4-dihydro-2H-pyrrole-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-5-[[(2S)-3-carboxy-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B3020566.png)
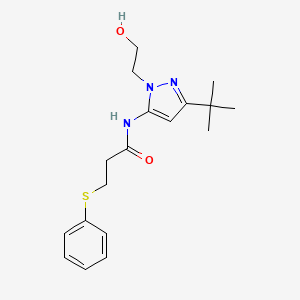
![(Z)-3-ethyl-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B3020575.png)